Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl-
Description
Historical Context and Discovery of Pyrazolo[1,5-a]pyridin-2(1H)-one Derivatives
The historical development of pyrazolo[1,5-a]pyridine (B1195680) chemistry showcases a variety of synthetic strategies. Early methods for the synthesis of the broader pyrazolo[1,5-a]pyridine scaffold often involved the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with alkynes or alkenes. acs.org Another established route involves the intramolecular cyclization of transient nitrenes and ethynylpyridines. acs.org
More specifically, the synthesis of pyrazolo[1,5-a]pyridin-2(1H)-one derivatives can be achieved through various synthetic pathways. One common approach involves the condensation of substituted aminopyrazoles with β-ketoesters or related 1,3-dicarbonyl compounds. This method allows for the versatile introduction of substituents on the pyrazolo[1,5-a]pyridin-2(1H)-one core.
Significance of the Pyrazolo[1,5-a]pyridin-2(1H)-one Scaffold in Chemical Sciences
The pyrazolo[1,5-a]pyridine scaffold, and by extension the pyrazolo[1,5-a]pyridin-2(1H)-one core, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to serve as a versatile framework for the design of ligands that can interact with a wide range of biological targets. The related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has been successfully incorporated into several commercial drugs, highlighting the therapeutic potential of this class of compounds. nih.gov
The significance of this scaffold is underscored by its prevalence in compounds investigated for various biological activities, including their roles as kinase inhibitors, which are crucial in the development of targeted cancer therapies. rsc.org The structural rigidity and synthetic accessibility of the pyrazolo[1,5-a]pyridin-2(1H)-one core make it an attractive starting point for the development of new chemical entities with potential therapeutic applications.
Overview of Academic Research Trajectories for Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl-
Academic research on Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl- and its analogs has largely been driven by the fields of synthetic organic chemistry and medicinal chemistry. A significant research trajectory involves the development of novel and efficient synthetic methods to access this and related structures. For instance, cross-dehydrogenative coupling reactions promoted by agents like acetic acid and molecular oxygen have been explored for the synthesis of substituted pyrazolo[1,5-a]pyridines, including those with a 3-acetyl group. nih.gov
Another major research direction is the exploration of the chemical reactivity of the 3-acetyl group and the pyrazolo[1,5-a]pyridin-2(1H)-one core to generate libraries of new compounds for biological screening. The acetyl group, in particular, serves as a versatile handle for further chemical modifications.
Scope and Objectives of Current Research on Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl-
Current research on Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl- is primarily focused on a few key areas:
Development of Novel Synthetic Methodologies: A primary objective is the creation of more efficient, atom-economical, and environmentally friendly synthetic routes to this compound and its derivatives. This includes the exploration of one-pot reactions and catalyst-free conditions. nih.gov
Medicinal Chemistry Applications: A significant portion of current research is dedicated to synthesizing and evaluating derivatives of Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl- for their potential as therapeutic agents. The focus is often on their activity as inhibitors of protein kinases, which are implicated in diseases such as cancer. rsc.org
Exploration of Structure-Activity Relationships (SAR): Researchers are systematically modifying the structure of Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl- to understand how different functional groups and substitution patterns influence its biological activity. This knowledge is crucial for the rational design of more potent and selective compounds.
The following table provides a summary of representative research findings related to the synthesis of 3-acetyl-pyrazolo[1,5-a]pyridine derivatives.
| Compound Synthesized | Synthetic Method | Key Reagents | Reference |
|---|---|---|---|
| 3-Acetyl-7-amino-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-6-carbonitrile | Cross-dehydrogenative coupling and dehydrative cyclization | N-amino-2-imino-pyridine, Acetylacetone (B45752), Acetic acid, O2 | nih.gov |
| 3-Acetyl-7-amino-5-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyridine-6-carbonitrile | Cross-dehydrogenative coupling and dehydrative cyclization | N-amino-2-imino-pyridine derivative, Acetylacetone, Acetic acid, O2 | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
3-acetyl-1H-pyrazolo[1,5-a]pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6(12)8-7-4-2-3-5-11(7)10-9(8)13/h2-5H,1H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJNLPUSXUFYKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=CN2NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480567 | |
| Record name | Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55908-45-7 | |
| Record name | Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Pyrazolo 1,5 a Pyridin 2 1h One, 3 Acetyl
Classical Synthetic Approaches to Pyrazolo[1,5-a]pyridin-2(1H)-one Ring Systems
The construction of the foundational pyrazolo[1,5-a]pyridine (B1195680) ring system has been a subject of extensive research, leading to several established synthetic protocols. The most prevalent and versatile of these is the intermolecular [3+2] cycloaddition reaction. acs.orgacs.org This method typically involves the reaction of N-iminopyridinium ylides, which act as 1,3-dipoles, with various dipolarophiles such as alkynes and alkenes. acs.org The reaction proceeds to form the fused bicyclic system with a high degree of regioselectivity.
Another classical approach involves the intramolecular cyclization of suitably substituted pyridine (B92270) precursors. acs.org Strategies such as the cyclization of ethynylpyridines and transient nitrenes have been successfully employed to forge the pyrazole (B372694) ring onto the pyridine core. acs.org While effective, these classical methods sometimes require harsh reaction conditions or multi-step procedures to prepare the necessary precursors. An efficient gold-catalyzed intramolecular 6-endo-dig cyclization of pyrazole-substituted propargyl alcohols has also been developed, forming a new C-N bond to yield the pyrazolo[1,5-a]pyridine skeleton in good to excellent yields. researchgate.net
Targeted Synthesis of Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl-
While general methods provide access to the core ring system, the synthesis of specifically substituted derivatives like Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl-, requires more targeted strategies. Research has focused on methods that allow for the direct incorporation of the 3-acetyl group during the ring-forming step or through subsequent functionalization.
Multi-Step Reaction Sequences and Key Intermediates
A highly effective method for synthesizing substituted pyrazolo[1,5-a]pyridines, including those with a 3-acetyl group, involves an acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling (CDC) reaction. acs.orgnih.gov This strategy facilitates the reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds. acs.orgnih.gov The use of acetylacetone (B45752) as the 1,3-dicarbonyl reactant is particularly relevant as it directly provides the atoms necessary for both the C-2 methyl and the 3-acetyl substituents found in closely related analogues.
The reaction sequence is proposed to involve a formal oxidative C(sp³)–C(sp²) dehydrogenative coupling, which is followed by a dehydrative cyclization. nih.gov This process is notable for proceeding under catalyst-free conditions, with acetic acid acting as a promoter and oxygen from the air serving as the terminal oxidant. acs.org This methodology has been successfully applied to synthesize a range of 3-acetyl-pyrazolo[1,5-a]pyridine derivatives, demonstrating its utility and robustness. acs.orgnih.gov
| Compound | R Group | Yield | Reference |
| 3-Acetyl-7-amino-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-6-carbonitrile | Phenyl | 81% | nih.gov |
| 3-Acetyl-7-amino-5-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyridine-6-carbonitrile | 4-Chlorophenyl | 89% | acs.orgnih.gov |
Table 1. Synthesis of 3-Acetyl-Pyrazolo[1,5-a]pyridine Analogues via Cross-Dehydrogenative Coupling.
Strategic Functionalization at the 3-Acetyl Position
Alternative strategies for functionalizing the pyrazolo[1,5-a]pyrimidine (B1248293) core, a closely related system, suggest that the C-3 position is highly nucleophilic and amenable to electrophilic substitution. nih.gov For instance, reactions like formylation under Vilsmeier-Haack conditions have been shown to selectively introduce a formyl group at the C-3 position. While not a direct route to the 3-acetyl derivative, this reactivity highlights the potential for introducing carbonyl functionality at this specific location through other electrophilic acetylation methods, should a pre-formed pyrazolo[1,5-a]pyridin-2(1H)-one core be used as a substrate.
Green Chemistry Principles in Pyrazolo[1,5-a]pyridin-2(1H)-one Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability, prompting the development of greener synthetic routes for important heterocyclic compounds.
Catalyst Development for Enhanced Efficiency
A significant advancement in the green synthesis of pyrazolo[1,5-a]pyridines is the development of catalyst-free reaction protocols. nih.gov A one-pot sonochemical synthetic strategy has been developed for the [3+2] cycloaddition of alkynes and alkenes to 2-imino-1H-pyridin-1-amines, which proceeds efficiently without the need for a catalyst. acs.orgnih.gov This method not only simplifies the reaction setup and purification but also avoids the use of potentially toxic and expensive metal catalysts. The cross-dehydrogenative coupling reaction promoted by acetic acid is another example that operates under catalyst-free conditions, using molecular oxygen as a green oxidant. acs.orgnih.gov
Solvent Selection and Sustainable Reaction Conditions
The choice of solvent and energy input are critical components of green synthesis. For the synthesis of pyrazolo[1,5-a]pyridines and related structures, several sustainable approaches have been reported. These include the use of ultrasonic irradiation, which can enhance reaction rates and yields, often under milder conditions than conventional heating. nih.govbme.hu
Solvent-free, or neat, reaction conditions represent an ideal green methodology by eliminating solvent waste entirely. researchgate.net For related pyrazolo[1,5-a]pyrimidines, solvent-free condensation reactions under microwave irradiation have proven effective. rsc.org When a solvent is necessary, greener options are preferred. Studies on the sonochemical synthesis of pyrazolo[1,5-a]pyridines have shown that acetonitrile (B52724) is a highly efficacious solvent, providing superior yields compared to other organic solvents. nih.gov Research into the synthesis of related pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has demonstrated the successful use of aqueous ethanol (B145695) as a reaction medium under ultrasonic irradiation, further reducing the environmental impact. bme.hu
| Entry | Solvent | Energy Source | Yield | Reference |
| 1 | Ethanol | Conventional Heating (85°C) | 54% | nih.gov |
| 2 | Ethanol | Sonication (85°C) | 69% | nih.gov |
| 3 | Acetonitrile | Conventional Heating (85°C) | 70% | nih.gov |
| 4 | Acetonitrile | Sonication (85°C) | 92% | nih.gov |
| 5 | Dioxane | Sonication (85°C) | 61% | nih.gov |
| 6 | DMF | Sonication (85°C) | 58% | nih.gov |
| 7 | Toluene | Sonication (85°C) | 43% | nih.gov |
| 8 | Chloroform | Sonication (85°C) | 35% | nih.gov |
Table 2. Optimization of Solvent and Energy Source for the Synthesis of a Pyrazolo[1,5-a]pyridine Derivative. nih.gov
Advanced Synthetic Techniques and Innovations
Flow Chemistry Applications
Continuous flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for straightforward scalability. While specific examples detailing the synthesis of Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl- in flow are not extensively documented, related structures have been successfully synthesized using this methodology, highlighting its potential.
One notable example is the synthesis of methyl pyrazolo[1,5-a]pyridine-2-carboxylate, which was achieved in quantitative yield without the need for further purification through a flow-based thermolysis of an azidoacrylate precursor. In this process, the azide (B81097) was introduced into a heated coil reactor, leading to an efficient cyclization. This reaction was successfully performed on both milligram and gram scales, demonstrating the scalability of the flow approach.
Table 1: Example of Pyrazolo[1,5-a]pyridine Synthesis in Flow Chemistry
| Precursor | Reaction Type | Conditions | Product | Yield |
|---|---|---|---|---|
| Azidoacrylate | Thermolysis/Cyclization | 220 °C, 28.5 s residence time | Methyl pyrazolo[1,5-a]pyridine-2-carboxylate | Quantitative |
The application of flow chemistry to the synthesis of the broader pyrazole class has also been established, with methods for producing 3,5-di- and 1,3,5-trisubstituted pyrazoles from terminal aryl alkynes and hydrazine (B178648) derivatives in a continuous-flow process. These examples underscore the potential for adapting flow chemistry to the synthesis of Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl-, which could lead to more efficient and scalable production methods.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has become a cornerstone in modern synthetic chemistry, prized for its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. The synthesis of fused pyrazole systems, including pyrazolo[1,5-a]pyridines and their analogs, has significantly benefited from this technology.
The application of microwave irradiation is particularly effective in cyclization and condensation reactions, which are key steps in the formation of the pyrazolo[1,5-a]pyridine scaffold. For the closely related pyrazolo[1,5-a]pyrimidines, microwave-assisted methods have been extensively used. For instance, the condensation of 3-aminopyrazole (B16455) with isoflavones has been shown to chemoselectively produce different isomers depending on the heating method; microwave irradiation favors the formation of 5,6-diarylpyrazolo[1,5-a]pyrimidines. mdpi.com
In another example, a one-pot, three-component synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones was developed using controlled microwave irradiation, which significantly shortened the reaction time and simplified product isolation. rsc.orgdoi.org These reactions often proceed in good to excellent yields and demonstrate the broad applicability of microwave heating for constructing fused pyrazole ring systems.
Table 2: Microwave-Assisted Synthesis of Fused Pyrazole Derivatives
| Reactants | Product Type | Key Advantages of Microwave Synthesis |
|---|---|---|
| 3-Aminopyrazole and Isoflavone | 5,6-Diarylpyrazolo[1,5-a]pyrimidine | Chemoselectivity, Reduced Reaction Time |
| 5-Aminopyrazole-4-carboxylates, Trimethyl orthoformate, and Primary amines | 3,5-Disubstituted pyrazolo[3,4-d]pyrimidin-4-ones | One-pot reaction, Shortened reaction time, High yields |
| β-Enaminones and NH-5-Aminopyrazoles | 3-Halo- and 3-nitropyrazolo[1,5-a]pyrimidines | Time-efficient, High yields, Operational simplicity |
While a specific protocol for the microwave-assisted synthesis of Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl- is not detailed in the reviewed literature, the successful application of this technology to structurally similar compounds strongly suggests its potential for the efficient synthesis of the target molecule.
Stereoselective Synthesis of Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl- Derivatives (if applicable)
The parent compound, Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl-, is achiral, and therefore, stereoselective synthesis is not directly applicable. However, the introduction of chiral centers into derivatives of this core structure makes stereoselective synthesis a critical consideration. This is particularly relevant for derivatives where the pyridine ring is partially or fully saturated, or when chiral substituents are introduced.
A significant example of stereoselective synthesis in this family of compounds is the regio- and stereoselective synthesis of novel chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused steroids. nih.gov This was achieved through an [8π+2π] cycloaddition of diazafulvenium methides with steroidal scaffolds. This work demonstrates that complex, multi-ring, chiral structures incorporating a tetrahydropyrazolo[1,5-a]pyridine moiety can be synthesized with a high degree of stereocontrol.
Furthermore, the asymmetric synthesis of the isomeric pyrazolo[3,4-b]pyridin-6-ones has been accomplished with excellent enantioselectivities using N-heterocyclic carbene catalysis. rsc.org This was achieved through an oxidative [3 + 3] annulation of enals with pyrazol-5-amines. Although this is a different regioisomer, it highlights the potential for catalytic asymmetric methods to be applied to the synthesis of chiral pyrazolopyridine derivatives.
Table 3: Examples of Stereoselective Synthesis in the Pyrazolopyridine Family
| Target Scaffold | Synthetic Strategy | Key Features |
|---|---|---|
| Chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused steroids | [8π+2π] cycloaddition | Regio- and stereoselective |
| Chiral pyrazolo[3,4-b]pyridin-6-ones | N-heterocyclic carbene-catalyzed oxidative [3 + 3] annulation | Excellent yields and enantioselectivities |
Reactivity and Transformation Pathways of Pyrazolo 1,5 a Pyridin 2 1h One, 3 Acetyl
Electrophilic Aromatic Substitution Reactions on the Pyrazolo[1,5-a]pyridin-2(1H)-one Core
The pyrazolo[1,5-a]pyridine (B1195680) ring system is susceptible to electrophilic aromatic substitution. The regioselectivity of such reactions is dictated by the electronic properties of the fused pyrazole (B372694) and pyridine (B92270) rings, as well as the directing effects of the existing substituents—the 2-oxo group and the 3-acetyl group.
Molecular orbital calculations and experimental data on related systems, such as pyrazolo[1,5-a]pyrimidines, predict that the C3 position on the pyrazole ring is the most nucleophilic and thus the primary site for electrophilic attack. researchgate.net However, the presence of an acetyl group already at the C3 position in the target molecule deactivates this site and sterically hinders further substitution. Therefore, electrophilic attack is anticipated to occur on the pyridine ring. Studies on the nitration of the parent pyrazolo[1,5-a]pyrimidine (B1248293) show that the site of substitution is highly dependent on the reagent; mixed nitric and sulfuric acids favor substitution at the pyrazole ring, whereas nitric acid in acetic anhydride (B1165640) results in substitution at the C6 position of the pyrimidine (B1678525) ring. researchgate.net
Halogenation reactions on the closely related pyrazolo[1,5-a]pyrimidine scaffold have been extensively studied. Regioselective C3 halogenation is commonly achieved using N-halosuccinimides (NXS) or potassium halides with an oxidizing agent like PIDA (phenyliodine diacetate) or K₂S₂O₈. nih.govrsc.org These methods allow for the efficient introduction of iodo, bromo, and chloro substituents onto the pyrazole ring. rsc.org Given that the C3 position is occupied in the target compound, electrophilic halogenation would likely be directed to the most activated position on the pyridine moiety, potentially the C6 or C4 positions.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagent/Conditions | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃ / Ac₂O | 3-acetyl-6-nitro-pyrazolo[1,5-a]pyridin-2(1H)-one |
| Bromination | NBS / CCl₄ | 3-acetyl-6-bromo-pyrazolo[1,5-a]pyridin-2(1H)-one |
| Iodination | NIS / H₂O | 3-acetyl-6-iodo-pyrazolo[1,5-a]pyridin-2(1H)-one |
Nucleophilic Additions and Substitutions Involving the 3-Acetyl Group
The carbonyl carbon of the 3-acetyl group serves as a primary electrophilic site for a variety of nucleophilic addition and substitution reactions. These transformations are standard for ketones and provide a versatile handle for further derivatization of the scaffold.
Expected reactions include:
Condensation Reactions: The α-methyl protons of the acetyl group are acidic and can be deprotonated to form an enolate. This enolate can participate in aldol (B89426) or Claisen-Schmidt condensations with various aldehydes and ketones to form α,β-unsaturated carbonyl compounds. Similarly, Knoevenagel condensation with active methylene (B1212753) compounds is also a feasible pathway.
Formation of Imines and Related Derivatives: The carbonyl group can react with primary amines to form Schiff bases (imines), with hydroxylamine (B1172632) to form oximes, and with hydrazines to yield hydrazones. These reactions are fundamental for introducing further nitrogen-containing functionalities.
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) would allow for the conversion of the acetyl group's carbonyl into a carbon-carbon double bond, enabling the synthesis of various alkene derivatives.
Cycloaddition Reactions and Annulation Strategies
The aromatic nature of the pyrazolo[1,5-a]pyridine core generally makes it a reluctant participant in cycloaddition reactions, as such reactions would disrupt the stable aromatic system. The majority of literature describes the synthesis of the pyrazolo[1,5-a]pyridine ring itself via [3+2] cycloaddition of N-iminopyridinium ylides with alkynes or alkenes. nih.govorganic-chemistry.orgrsc.org
However, it is conceivable that the title compound could undergo cycloaddition under specific, energy-intensive conditions such as photochemical activation or high pressure. For instance, a [4+2] Diels-Alder reaction might be possible if the pyridine ring were to act as a diene, although this is uncommon for pyridine systems unless they are electronically modified. Annulation strategies would more likely proceed through functionalization of the core followed by intramolecular cyclization, rather than a direct cycloaddition to the aromatic system. For example, a derivative synthesized via nucleophilic addition to the acetyl group could be designed to undergo a subsequent ring-closing reaction to build an additional fused ring.
Oxidation and Reduction Chemistry of the Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl- Scaffold
The molecule possesses multiple sites susceptible to both oxidation and reduction.
Reduction:
Reduction of the Acetyl Group: The acetyl carbonyl can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). Complete reduction of the acetyl group to an ethyl group can be accomplished under more forceful conditions, such as the Wolff-Kishner or Clemmensen reductions.
Reduction of the Pyridine Ring: The pyridine portion of the fused ring system can be reduced to its corresponding tetrahydropyridine (B1245486) derivative. Catalytic hydrogenation using catalysts like PtO₂ or iridium complexes is effective for this transformation. nih.govresearchgate.net Studies on related pyrazolo[1,5-a]pyrimidines show that the pyrimidine ring can be preferentially reduced over the pyrazole ring to form tetrahydropyrazolo[1,5-a]pyrimidines. nih.govmdpi.com The use of samarium diiodide (SmI₂) in the presence of water has also been reported for the reduction of pyridine rings to piperidines. clockss.org
Reduction of the Lactam Carbonyl: The C2-carbonyl (lactam) can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the pyridinone ring into a dihydropyridine.
Oxidation:
Oxidation of the Pyridine Nitrogen: The pyridine nitrogen atom can be oxidized to an N-oxide using oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.
Oxidative Cleavage: Under harsh oxidative conditions (e.g., with potassium permanganate (B83412) or ozone), the aromatic rings are susceptible to cleavage.
Oxidation of the Acetyl Group: The Baeyer-Villiger oxidation could potentially convert the 3-acetyl group into a 3-acetoxy group using a peroxy acid.
Metal-Catalyzed Cross-Coupling Reactions for Derivatization
Metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of heterocyclic scaffolds. To utilize these reactions, a halogenated precursor of Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl- is required. Based on the electrophilic substitution patterns discussed previously, a 6-halo derivative would be a plausible starting material.
Suzuki-Miyaura Coupling: Palladium-catalyzed Suzuki-Miyaura coupling of a 6-bromo or 6-iodo derivative with various aryl or heteroaryl boronic acids would be a highly effective method for introducing diverse aromatic substituents at this position. nih.govmdpi.com This reaction has been successfully applied to 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones to synthesize a wide range of 3-aryl derivatives. nih.gov
Buchwald-Hartwig Amination: The palladium-catalyzed coupling of a 6-halo derivative with a variety of primary or secondary amines would allow for the synthesis of 6-amino-substituted analogues. This is a key reaction in the synthesis of many biologically active pyrazolo[1,5-a]pyrimidine derivatives. mdpi.com
Sonogashira Coupling: The introduction of alkyne functionalities at the C6 position could be achieved via Sonogashira coupling of the 6-halo derivative with terminal alkynes, using a palladium catalyst and a copper(I) co-catalyst.
Heck Coupling: Reaction with alkenes under palladium catalysis would lead to the formation of 6-alkenyl derivatives.
Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions of a 6-Bromo Precursor
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ / Base | 6-Aryl/Heteroaryl |
| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / Ligand / Base | 6-Amino |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Base | 6-Alkynyl |
Rearrangement Reactions and Tautomerism Studies
The structure of Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl- allows for the existence of several tautomeric forms. Tautomerism in pyrazolone (B3327878) systems is a well-documented phenomenon. clockss.orgnih.gov
Lactam-Lactim Tautomerism: The primary tautomerism involves the pyridinone ring. The lactam form, Pyrazolo[1,5-a]pyridin-2(1H)-one, can exist in equilibrium with its lactim tautomer, 3-acetyl-pyrazolo[1,5-a]pyridin-2-ol. The position of this equilibrium is highly dependent on the solvent, temperature, and pH. In most cases for related pyridones, the lactam form is predominant in the solid state and in polar solvents.
Keto-Enol Tautomerism of the Acetyl Group: The 3-acetyl group can also exhibit keto-enol tautomerism, existing in equilibrium with the (Z)- and (E)- enol forms, 1-(pyrazolo[1,5-a]pyridin-2(1H)-on-3-yl)eth-1-en-1-ol. This equilibrium is typically shifted heavily towards the keto form unless stabilized by intramolecular hydrogen bonding or conjugation.
NMR spectroscopy is a key tool for investigating these tautomeric equilibria in solution, as the different forms give rise to distinct signals. clockss.org Rearrangement reactions are less common for this stable heterocyclic core but could potentially be induced under photochemical or thermal stress, possibly leading to ring-opening or contraction, though no specific examples are documented for this system.
Computational and Theoretical Investigations of Pyrazolo 1,5 a Pyridin 2 1h One, 3 Acetyl
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons and the energies of molecular orbitals, which in turn dictate the molecule's chemical properties.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.
For Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl-, FMO analysis would likely be performed using Density Functional Theory (DFT) calculations, a common and effective method for studying the electronic structure of organic molecules. rsc.org The analysis would reveal the spatial distribution of the HOMO and LUMO across the molecule. It is anticipated that the HOMO would be localized on the electron-rich pyrazolo[1,5-a]pyridine (B1195680) ring system, while the LUMO might be distributed over the acetyl group and the pyridinone ring, which contain electron-withdrawing carbonyl functionalities.
Table 1: Illustrative Frontier Molecular Orbital Data for Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl-
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: The data in this table is illustrative and represents typical values for similar heterocyclic compounds. Actual values would be obtained from specific quantum chemical calculations.
An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. johnshopkins.edu It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Different colors are used to indicate regions of varying potential, with red typically representing electron-rich, negative potential areas (attractive to electrophiles) and blue representing electron-poor, positive potential areas (attractive to nucleophiles). Green and yellow indicate regions of intermediate potential.
For Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl-, an ESP map would likely show a negative potential (red) around the oxygen atoms of the carbonyl groups in the acetyl and pyridinone moieties, indicating their nucleophilic character. researchgate.net The hydrogen atom of the N-H group in the pyrazole (B372694) ring would likely exhibit a positive potential (blue), highlighting its acidic nature. The aromatic rings would show a more neutral potential, with some variation depending on the specific electronic effects of the substituents. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor binding.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of a molecule is critical to its function. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them. For a molecule with rotatable bonds, such as the acetyl group in Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl-, multiple conformers can exist. Computational methods, such as potential energy surface scans, can be used to identify the lowest energy (most stable) conformers.
Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. By simulating the movements of atoms and molecules according to the laws of classical mechanics, MD can explore the conformational space available to the molecule and identify the most populated conformational states. These simulations are particularly useful for understanding how the molecule might behave in a biological environment, such as in solution or when interacting with a protein. For Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl-, MD simulations could reveal the flexibility of the acetyl group and how its orientation might influence interactions with a biological target. mdpi.com
Table 2: Illustrative Conformational Analysis Data for Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl-
| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |
| 1 | 0° | 0.0 |
| 2 | 180° | 2.5 |
Note: The data in this table is illustrative. The dihedral angle refers to the rotation around the bond connecting the acetyl group to the pyrazole ring. Actual values would be determined through computational analysis.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. acs.org By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and determine the most likely mechanism. This information is invaluable for optimizing reaction conditions and designing new synthetic routes.
For Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl-, computational modeling could be used to study a variety of reactions, such as its synthesis or its metabolic transformations. For example, the mechanism of the cyclization reaction to form the pyrazolo[1,5-a]pyridine core could be investigated. nih.gov Calculations could identify the key intermediates and transition states, providing a detailed understanding of the reaction energetics and kinetics.
Prediction of Spectroscopic Parameters via Ab Initio Methods
Ab initio (from first principles) quantum chemical methods can be used to predict various spectroscopic properties of a molecule, such as its NMR, IR, and UV-Vis spectra. rsc.org These predictions can be compared with experimental data to confirm the structure of a synthesized compound or to aid in the interpretation of experimental spectra.
For Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl-, computational methods could predict the chemical shifts of the protons and carbons for NMR spectroscopy, the vibrational frequencies for IR spectroscopy, and the electronic transitions for UV-Vis spectroscopy. These theoretical spectra can serve as a valuable reference for experimental characterization.
Table 3: Illustrative Predicted Spectroscopic Data for Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl-
| Spectroscopy | Predicted Parameter | Value |
| ¹H NMR | Chemical Shift (ppm) | 2.5 (s, 3H, -COCH₃) |
| ¹³C NMR | Chemical Shift (ppm) | 195.0 (C=O, acetyl) |
| IR | Vibrational Frequency (cm⁻¹) | 1680 (C=O stretch, acetyl) |
| UV-Vis | λmax (nm) | 280, 320 |
Note: The data in this table is illustrative and represents typical predicted values for a molecule with these functional groups.
In Silico Screening and Ligand-Receptor Docking Studies (Pre-clinical)
In the context of drug discovery, computational methods are extensively used for in silico screening and ligand-receptor docking studies. ekb.egmdpi.com These techniques are employed to predict the binding affinity and mode of interaction of a small molecule (ligand) with a biological target, typically a protein.
For Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl-, molecular docking studies could be performed to investigate its potential to bind to various protein targets. nih.govresearchgate.net This would involve generating a 3D model of the compound and "docking" it into the active site of a target protein. The docking software would then calculate a score that reflects the predicted binding affinity. These studies can help to identify potential biological targets for the compound and to guide the design of more potent analogs. For instance, derivatives of the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold have been investigated as inhibitors of various protein kinases. nih.gov
Table 4: Illustrative Molecular Docking Results for Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl- with a Hypothetical Protein Kinase
| Parameter | Value |
| Docking Score (kcal/mol) | -8.2 |
| Key Interacting Residues | Amino Acid 1, Amino Acid 2 |
| Type of Interaction | Hydrogen bond with carbonyl oxygen |
Note: The data in this table is for illustrative purposes only and represents a hypothetical docking study.
Advanced Spectroscopic Characterization Methodologies for Pyrazolo 1,5 a Pyridin 2 1h One, 3 Acetyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution and the solid state. For Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl-, a combination of one-dimensional (¹H, ¹³C) and advanced two-dimensional (2D) NMR experiments is required for complete and unambiguous assignment of all proton and carbon signals. researchgate.netlookchem.com
Based on data from structurally similar pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[1,5-a]pyridine (B1195680) derivatives, a set of expected ¹H and ¹³C NMR chemical shifts for the target molecule has been compiled. ekb.egnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl- (in DMSO-d₆)
| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity |
| 1 (N-H) | - | ~11.5 | br s |
| 2 (C=O) | ~160.0 | - | - |
| 3 | ~105.0 | - | - |
| 4 | ~120.0 | ~7.0 | t |
| 5 | ~115.0 | ~6.5 | d |
| 6 | ~130.0 | ~7.5 | d |
| 7 | ~145.0 | - | - |
| 8 (N) | - | - | - |
| 9 (C-H) | ~135.0 | ~8.0 | s |
| 10 (C=O) | ~195.0 | - | - |
| 11 (CH₃) | ~28.0 | ~2.5 | s |
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
While 1D NMR provides initial data, 2D NMR experiments are essential to confirm the complex connectivity of the fused ring system. researchgate.netsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl-, a COSY spectrum would show correlations between the protons on the pyridine (B92270) ring, specifically between H-4 and H-5, and between H-4 and H-6, establishing their connectivity within the six-membered ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). nih.gov This is crucial for assigning the carbon signals corresponding to protonated positions. For instance, it would show cross-peaks linking the ¹H signal at ~2.5 ppm to the ¹³C signal at ~28.0 ppm (confirming the acetyl methyl group), and the aromatic proton signals to their respective carbon atoms (H-4/C-4, H-5/C-5, H-6/C-6, and H-9/C-9).
HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for identifying longer-range (typically 2-3 bonds) ¹H-¹³C correlations, which helps in piecing together the molecular skeleton, especially around quaternary carbons and heteroatoms. nih.gov Key HMBC correlations for this molecule would include:
The methyl protons (H-11) at ~2.5 ppm correlating to the acetyl carbonyl carbon (C-10) at ~195.0 ppm and the C-3 carbon at ~105.0 ppm. This definitively places the acetyl group at the 3-position.
The pyrazole (B372694) proton (H-9) at ~8.0 ppm correlating to C-7 and C-3.
The pyridine proton H-6 at ~7.5 ppm correlating to the bridgehead carbon C-7.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations that help define the molecule's three-dimensional conformation. mdpi.com A NOESY spectrum could show a correlation between the pyrazole proton H-9 and the pyridine proton H-6, confirming their spatial proximity in the planar fused-ring system.
Solid-State NMR Applications
While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insight into the structure, conformation, and packing of molecules in their crystalline or amorphous solid forms. For nitrogen-containing heterocycles, ssNMR can be particularly useful in distinguishing between isomers where the nitrogen atom's position is ambiguous in solution-state data.
A key technique is the ¹³C{¹⁴N} Resonance Echo Saturation Pulse Double Resonance (RESPDOR) experiment, which functions as an "attached nitrogen test." This method identifies carbon atoms that are covalently bonded to nitrogen. In Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl-, this experiment would selectively show signals for C-2, C-7, and C-9, as they are directly bonded to nitrogen atoms. This provides unambiguous confirmation of the nitrogen positions within the heterocyclic core, which can be challenging to determine by other means, especially in complex systems.
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This accuracy allows for the determination of the elemental composition of the parent ion. For Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl-, the molecular formula is C₁₀H₈N₂O₂. HRMS would be used to confirm this composition by matching the experimentally measured exact mass of the molecular ion [M+H]⁺ with the theoretically calculated mass. acs.orgnih.gov
Calculated [M+H]⁺: 189.0659
Expected HRMS Result: 189.0659 ± 0.0005
This confirmation is a critical first step in structural identification, ruling out other potential structures with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Pathway Studies
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.gov Analysis of these fragments allows for the proposal of detailed fragmentation pathways. sapub.orgbohrium.com For the protonated molecule ([M+H]⁺, m/z = 189), a plausible fragmentation pathway can be proposed.
Table 2: Predicted MS/MS Fragmentation of [C₁₀H₈N₂O₂ + H]⁺
| m/z | Proposed Fragment | Neutral Loss |
| 189 | [M+H]⁺ | - |
| 147 | [M+H - C₂H₂O]⁺ | Loss of ketene (B1206846) |
| 119 | [147 - CO]⁺ | Loss of carbon monoxide |
| 92 | [119 - HCN]⁺ | Loss of hydrogen cyanide |
| 77 | [C₆H₅]⁺ | - |
The primary fragmentation event is often the loss of the acetyl group, which can occur via the neutral loss of ketene (CH₂=C=O, 42 Da), a common pathway for acetylated compounds. nih.gov This would result in a fragment ion at m/z 147. Subsequent fragmentation of the stable pyrazolo[1,5-a]pyridin-2(1H)-one core would likely involve the loss of carbon monoxide (CO, 28 Da) from the pyridinone ring, yielding an ion at m/z 119. Further fragmentation could involve the cleavage of the pyrazole ring, such as the loss of hydrogen cyanide (HCN, 27 Da).
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. scilit.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is particularly sensitive to polar bonds. For Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl-, the IR spectrum would be dominated by strong absorptions from the two carbonyl groups. The lactam (amide) carbonyl of the pyridinone ring would appear around 1660-1680 cm⁻¹, while the acetyl ketone carbonyl would absorb at a higher frequency, typically 1690-1710 cm⁻¹. The N-H stretch of the lactam would be visible as a broad band around 3100-3300 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is highly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR. The C=C and C=N bonds of the aromatic rings, which might show weaker signals in the IR spectrum, would be expected to produce strong signals in the Raman spectrum in the 1400-1650 cm⁻¹ region. The symmetric stretch of the acetyl C-C bond would also be more prominent in the Raman spectrum.
Table 3: Predicted Vibrational Frequencies for Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl-
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| N-H Stretch (lactam) | 3100-3300 | Weak | Medium-Broad (IR) |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Medium (IR), Strong (Raman) |
| Aliphatic C-H Stretch | 2900-3000 | 2900-3000 | Weak-Medium |
| C=O Stretch (acetyl) | 1690-1710 | 1690-1710 | Strong (IR) |
| C=O Stretch (lactam) | 1660-1680 | 1660-1680 | Strong (IR) |
| C=C/C=N Ring Stretches | 1400-1650 | 1400-1650 | Medium (IR), Strong (Raman) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
A detailed analysis of the electronic transitions of Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl- through UV-Vis spectroscopy cannot be provided at this time due to the lack of available experimental spectra and associated data in published literature. To generate a data table of absorption maxima (λmax), information regarding the solvent used, molar absorptivity (ε), and the specific electronic transitions (e.g., π → π, n → π) would be required.
X-Ray Crystallography for Absolute Stereochemistry and Crystal Structure
Similarly, a discussion on the absolute stereochemistry and crystal structure of Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl- as determined by X-ray crystallography is not possible. The creation of a data table summarizing key crystallographic parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates is contingent on the availability of a published crystal structure, which could not be found.
In light of the strict adherence to the provided outline and the exclusion of information falling outside the explicit scope, it is not feasible to generate the requested article for Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl- without the necessary foundational data.
Pre Clinical Biological and Pharmacological Activities of Pyrazolo 1,5 a Pyridin 2 1h One, 3 Acetyl Derivatives
In Vitro Enzyme Inhibition and Activation Studies
Derivatives of the pyrazolopyrimidine and pyrazolopyridine scaffold have been extensively investigated as inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes. nih.govrsc.org
Specific Enzyme Targets (e.g., kinases, phosphatases, proteases)
Research has highlighted the potent inhibitory effects of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives against several protein kinases. These compounds often act as ATP-competitive inhibitors. nih.govrsc.org
Pim-1 Kinase: A series of pyrazolo[1,5-a]pyrimidine compounds have been identified as potent and selective inhibitors of Pim-1 kinase, an enzyme implicated in cancer development. nih.gov
Tropomyosin Receptor Kinase (Trk): Several pyrazolo[1,5-a]pyrimidine derivatives have demonstrated excellent enzymatic inhibition of TrkA, with some compounds showing IC50 values in the low nanomolar range. mdpi.comnih.gov The pyrazolo[1,5-a]pyrimidine moiety is crucial for binding to the hinge region of the kinase. mdpi.comnih.gov
Phosphoinositide 3-Kinase (PI3K): Novel pyrazolo[1,5-a]pyridine (B1195680) derivatives have been developed as PI3K inhibitors, with some showing selectivity for specific isoforms like p110α. mdpi.com
Cyclin-Dependent Kinases (CDKs): Certain substituted pyrazolo[1,5-a]pyrimidines have been reported as selective CDK2 inhibitors. acs.org
Carbonic Anhydrase: Sulfonamide derivatives of pyrazolo[4,3-c]pyridine have been synthesized and shown to be inhibitors of carbonic anhydrase. mdpi.com
Dose-Response Relationships in Biochemical Assays
The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays.
| Compound Class | Enzyme Target | IC50 (nM) |
|---|---|---|
| Picolinamide-substituted pyrazolo[1,5-a]pyrimidine | TrkA | 1.7 |
| Pyrazolo[1,5-a]pyridine derivative | p110α (PI3K) | 0.9 |
| Pyrazolo[1,5-a]pyrimidine derivative | CDK2 | 13 |
| 3-Pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine (Compound 5n) | TRKAG667C | 2.3 |
| 3-Pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine (Compound 5n) | TRKAF589L | 0.4 |
| 3-Pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine (Compound 5n) | TRKAG595R | 0.5 |
Receptor Binding and Modulation Assays (e.g., GPCRs, nuclear receptors)
While the primary focus of research on pyrazolopyridine and pyrazolopyrimidine derivatives has been on enzyme inhibition, some studies have explored their interaction with other important biological targets like G-protein coupled receptors (GPCRs).
For instance, a series of 4-acylaminopyrazolo[3,4-d]pyrimidines, a related scaffold, have been synthesized and identified as ligands for the sigma-1 receptor. ekb.eg Additionally, certain pyrazolo[3,4-b]pyridones have been evaluated as selective antagonists for the A1 adenosine (B11128) receptor.
Cellular Assays and Phenotypic Screening in Research Models
The enzymatic and receptor-binding activities of pyrazolo[1,5-a]pyridine and pyrimidine (B1678525) derivatives translate into significant effects in cellular models, particularly in the context of cancer research.
Cell Viability and Proliferation Studies
Numerous studies have demonstrated the antiproliferative activity of these compounds against various human cancer cell lines. The effectiveness is often measured by the half-maximal inhibitory concentration (IC50) or the concentration required for 50% growth inhibition (GI50).
A novel series of pyrazolo[1,5-a]pyrimidine-3-carbonitriles were synthesized and tested in vitro on the human colon tumor cell line (HCT116). One compound, in particular, displayed very high activity with an IC50 of 0.0020 μM. nih.gov Another study on new pyrazolo[1,5-a]pyrimidine derivatives showed good anticancer activities against colorectal carcinoma (HCT116) and prostate adenocarcinoma (PC-3) cells. acs.org
| Compound Class | Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine-3-carbonitrile (Compound 14a) | HCT116 | Colon | 0.0020 |
| Pyrazolo[3,4-d]pyrimidin-4-one derivative (Compound 10e) | MCF-7 | Breast | 11 |
| Pyrazolo[3,4-d]pyrimidine derivative (Compound 9) | HepG-2 | Liver | 4.03 |
| Pyrazolo[3,4-d]pyrimidine derivative (Compound 9) | MCF-7 | Breast | 6.18 |
| Pyrazolo[3,4-d]pyrimidine derivative (Compound 9) | HCT-116 | Colon | 5.24 |
Investigation of Apoptosis and Cell Cycle Modulation
The antiproliferative effects of pyrazolo[1,5-a]pyridine and pyrimidine derivatives are often linked to their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle. For instance, potent pyrazolo[1,5-a]pyridine inhibitors of PI3 kinase have been shown to inhibit the phosphorylation of Akt/PKB, a key downstream marker of the PI3K signaling pathway that is involved in cell survival. mdpi.com
Cellular Signaling Pathway Analysis
Derivatives of the pyrazolo[1,5-a]pyridine family have been shown to modulate several key cellular signaling pathways implicated in disease progression, particularly in cancer and inflammatory conditions.
Research into pyrazolo[1,5-a]quinazoline derivatives has identified them as potential ligands for mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3). Molecular modeling studies supported the effective binding of these compounds to these kinases, with a particularly high complementarity to JNK3. Furthermore, certain derivatives were found to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells, a critical pathway in the inflammatory response.
In the realm of cancer research, derivatives with a pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine core have been developed as potent inhibitors of phosphoinositide 3-kinases (PI3K), specifically the γ and δ isoforms. Dual inhibition of PI3Kγ and PI3Kδ is a therapeutic strategy being explored for cancer immunotherapy. One derivative, identified as 20e (IHMT-PI3K-315), demonstrated IC50 values of 4.0 nM and 9.1 nM against PI3Kγ and PI3Kδ, respectively, in biochemical assays. This compound also effectively inhibited the phosphorylation of AKT S473 in cellular assays, a downstream target of PI3K.
Additionally, the pyrazolo[1,5-a]pyrimidine scaffold is a prominent framework for Tropomyosin Receptor Kinase (Trk) inhibitors. Trk kinases are involved in neural development and function and have become a therapeutic target in solid tumors. Certain picolinamide-substituted derivatives have shown excellent enzymatic inhibition of TrkA with IC50 values as low as 1.7 nM.
Table 1: Cellular Signaling Pathway Modulation by Pyrazolo[1,5-a]pyridine and Related Derivatives
| Compound Class | Target Pathway/Protein | Key Findings | Reference(s) |
|---|---|---|---|
| Pyrazolo[1,5-a]quinazolines | NF-κB | Inhibition of LPS-induced transcriptional activity in THP-1Blue monocytic cells. | |
| Pyrazolo[1,5-a]quinazolines | MAPKs (ERK2, p38α, JNK3) | Predicted to be ligands; molecular modeling suggests effective binding, especially to JNK3. | |
| Pyrazolo[1,5-a]pyridines | PI3Kγ / PI3Kδ | Compound 20e (IHMT-PI3K-315) showed IC50 values of 4.0 nM (PI3Kγ) and 9.1 nM (PI3Kδ). | |
| Pyrazolo[1,5-a]pyrimidines | PI3Kγ / PI3Kδ | Potent dual inhibitors developed for cancer immunotherapy applications. | |
| Pyrazolo[1,5-a]pyrimidines | Trk Kinases (TrkA) | Picolinamide-substituted derivatives exhibited IC50 values of 1.7 nM against TrkA. |
Antimicrobial and Antiviral Activity Assessments in Research Settings
The antimicrobial potential of pyrazolo[1,5-a]pyrimidine derivatives has been evaluated against various bacterial and fungal strains.
A study investigating a series of newly synthesized pyrazolo[1,5-a]pyrimidine derivatives revealed that most of the tested compounds exhibited activity as antibacterial and antifungal agents. Another study focused on pyrazolo[1,5-a]pyrimidine derivatives synthesized from sulfathiazole, which also showed good antibacterial and antifungal activity.
More specifically, certain 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivatives demonstrated a good antibacterial spectrum with Minimum Inhibitory Concentration (MIC) values ranging from 0.187 to 0.50 µg/mL against strains like S. aureus, E. faecalis, and P. aeruginosa. In the same study, 2,7-diamino pyrazolo[1,5-a]pyrimidine derivatives showed potent inhibitory activity against E. faecalis, S. aureus, and S. pyogenes with MICs between 0.25 and 0.50 µg/mL. These compounds were also found to significantly inhibit biofilm formation in S. aureus and P. aeruginosa.
While the broader class of pyridine-containing heterocycles has been noted for antiviral properties, specific research on the antiviral activity of Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl- derivatives is not extensively detailed in the provided search results. The pyrazole (B372694) skeleton, in general, is recognized for a wide range of pharmacological activities, including antiviral potential.
Table 2: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Derivative Class | Microbial Strain(s) | Activity (MIC in µg/mL) | Reference(s) |
|---|---|---|---|
| 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine | S. aureus, E. faecalis, P. aeruginosa | 0.187 - 0.50 | |
| 5-methyl-7-hydroxy-pyrazolo[1,5-a]pyrimidine | Various bacterial isolates | 1 - 2 | |
| 2,7-diamino pyrazolo[1,5-a]pyrimidine | E. faecalis, S. aureus, S. pyogenes | 0.25 - 0.50 | |
| 5-amino-3-((4-(dimethylamino)benzylidene)amino)-1H-pyrazole | S. aureus, E. coli | 0.25 |
Anti-inflammatory and Immunomodulatory Potentials in Cell-Based Models
The anti-inflammatory and immunomodulatory properties of pyrazolo[1,5-a]pyridine analogues are an active area of investigation, with cell-based models providing crucial data.
The anti-inflammatory activity of pyrazolo[1,5-a]quinazoline derivatives has been demonstrated through their ability to inhibit LPS-induced NF-κB transcriptional activity in human monocytic cells. A screen of 80 such compounds identified 13 with anti-inflammatory activity, defined as an IC50 value below 50 µM. Two of the most potent compounds were 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide (13i) and 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide (16). The heteroaromatic form of the pyrazolo[1,5-a]quinazoline scaffold appeared to be more effective, with eleven active compounds possessing this structure and exhibiting IC50 values ranging from 4.8 to 30.1 µM.
The immunomodulatory potential of these compounds is further highlighted by the activity of pyrazolo[1,5-a]pyrimidine derivatives as dual PI3Kγ/δ inhibitors. These kinases are predominantly expressed in leukocytes and are critical for regulating the immune system. By inhibiting these kinases, the compounds can modulate the tumor microenvironment. For instance, the potent PI3Kγ/δ dual inhibitor 15u (IHMT-PI3K-455) was shown to repolarize M2 macrophages toward a pro-inflammatory M1 phenotype in both THP-1 and bone marrow-derived macrophage (BMDM) models. This shift from an immunosuppressive to an immunostimulatory phenotype is a key goal in cancer immunotherapy.
Table 3: Anti-inflammatory Activity of Pyrazolo[1,5-a]quinazoline Derivatives
| Compound Scaffold | Assay | Potency (IC50) | Reference(s) |
|---|---|---|---|
| Heteroaromatic Pyrazolo[1,5-a]quinazoline | Inhibition of LPS-induced NF-κB activity | 4.8 - 30.1 µM | |
| 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline | Inhibition of LPS-induced NF-κB activity | 49.3 µM | |
| 4,5-dihydropyrazolo[1,5-a]quinazoline | Inhibition of LPS-induced NF-κB activity | 39.1 µM |
Structure Activity Relationship Sar and Lead Optimization Strategies for Pyrazolo 1,5 a Pyridin 2 1h One, 3 Acetyl Analogues
Systematic Modification of the 3-Acetyl Group and its Impact on Biological Activity
While direct SAR studies on the 3-acetyl group of Pyrazolo[1,5-a]pyridin-2(1H)-one are not extensively documented, research on related pyrazolo[1,5-a]pyridine-3-carboxamides provides significant insight into how modifications at the 3-position influence biological activity. The acetyl group's carbonyl function can be considered a key interaction point, potentially acting as a hydrogen bond acceptor. By converting this group into a carboxamide moiety (-CONH-R), researchers have created opportunities for additional interactions and have systematically explored the impact of the 'R' group on antitubercular activity. nih.gov
In a study focused on developing new agents against Mycobacterium tuberculosis (Mtb), a series of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives were synthesized and evaluated. nih.govnih.gov The core strategy involved the amidation of pyrazolo[1,5-a]pyridine-3-carboxylic acid with a diverse range of primary amines. The resulting SAR revealed that the nature of the substituent attached to the amide nitrogen is critical for potency.
Key findings from these modifications include:
Alicyclic Amines: Incorporating alicyclic groups such as cyclopropyl (B3062369) and cyclohexyl led to compounds with moderate to good activity.
Aromatic and Heteroaromatic Amines: The introduction of various substituted benzylamines and heteroarylmethylamines resulted in a wide range of potencies. A notable finding was that a 4-trifluoromethoxybenzyl substituent produced one of the most potent compounds in the series, suggesting that specific electronic and steric properties in this region are highly favorable for activity. nih.gov
Lipophilicity and Steric Bulk: The studies demonstrated that both the size and lipophilicity of the substituent on the amide play a crucial role. For instance, replacing a smaller alkyl group with a larger, more complex aromatic system significantly altered the minimum inhibitory concentration (MIC) against Mtb.
The data suggests that the 3-position of the pyrazolo[1,5-a]pyridine (B1195680) scaffold is highly amenable to modification. Transforming the 3-acetyl group into a diverse library of amides allows for the fine-tuning of interactions with the biological target, leading to substantial improvements in potency.
| Compound ID | Core Scaffold | Modification at 3-Position (R in -CONH-R) | MIC (μM) | Reference |
|---|---|---|---|---|
| 5a | 2,5-dimethyl-pyrazolo[1,5-a]pyridine | Cyclopropyl | 0.62 | nih.gov |
| 5d | 2,5-dimethyl-pyrazolo[1,5-a]pyridine | Cyclohexyl | 0.32 | nih.gov |
| 5k | 2,5-dimethyl-pyrazolo[1,5-a]pyridine | 4-(Trifluoromethoxy)benzyl | 0.02 | nih.gov |
| 5m | 2,5-dimethyl-pyrazolo[1,5-a]pyridine | 4-(Trifluoromethyl)benzyl | 0.16 | nih.gov |
| 5p | 2,5-dimethyl-pyrazolo[1,5-a]pyridine | 4-Fluorobenzyl | 0.08 | nih.gov |
Derivatization of the Pyrazolo[1,5-a]pyridin-2(1H)-one Ring System
The biological activity of pyrazolo[1,5-a]pyridine analogues is highly dependent on the substitution patterns around the bicyclic core. Modifications at various positions can influence the molecule's electronic properties, conformation, and ability to interact with target proteins. nih.gov
Studies on pyrazolo[1,5-a]pyridine-based CRF1 receptor antagonists have demonstrated the importance of substituents at the 3- and 7-positions. nih.gov A series of 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines were optimized, revealing key SAR trends. For the 7-phenyl ring, substitutions were critical for potency. For example, introducing methoxy (B1213986) groups at the 2- and 6-positions and a methoxymethyl group at the 4-position of the phenyl ring led to a compound with potent in vitro activity and excellent drug-like properties. nih.gov This highlights the sensitivity of the target's binding pocket to the electronic and steric profile of this region.
Lack of Specific Research Data Precludes In-Depth Analysis of Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl-
The field of medicinal chemistry has seen considerable exploration of related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. These compounds have been identified as promising scaffolds for various therapeutic targets, including protein kinases, and have undergone detailed hit-to-lead and lead optimization processes. For instance, extensive research has been conducted on pyrazolo[1,5-a]pyrimidines as inhibitors of B-Raf kinase, as agents against Mycobacterium tuberculosis, and as modulators of the aryl hydrocarbon receptor. These studies provide insights into how modifications of the pyrazolo[1,5-a]pyrimidine core can influence biological activity.
However, the specific structural features of Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl-, namely the pyridin-2(1H)-one ring and the 3-acetyl substituent, distinguish it significantly from the more commonly studied pyrimidine-based analogues. The electronic and steric properties of the pyridinone ring, as well as the nature and position of its substituents, would be expected to play a critical role in its interaction with biological targets. Without dedicated studies on this specific scaffold, any discussion of its SAR or lead optimization would be purely speculative and would not meet the required standards of scientific accuracy.
The drug discovery process relies on a systematic approach that begins with the identification of a "hit" compound, often through high-throughput screening. This is followed by a "hit-to-lead" phase, where the initial hit is chemically modified to improve its potency and selectivity, and to address any metabolic liabilities. This iterative process of chemical synthesis and biological testing generates the crucial SAR data that guides the "lead optimization" phase, with the ultimate goal of identifying a clinical candidate.
Unfortunately, for Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl-, the foundational data from such studies—including identification as a hit, subsequent analogue synthesis, and biological evaluation—are not present in the currently accessible body of scientific literature. Therefore, a detailed and scientifically rigorous article on its SAR and lead optimization, as requested, cannot be generated at this time.
Mechanistic Investigations of Pyrazolo 1,5 a Pyridin 2 1h One, 3 Acetyl Action at Molecular and Cellular Levels
Target Identification and Validation Using Proteomic and Genomic Approaches
The identification of specific molecular targets is a critical step in understanding the mechanism of action of any therapeutic agent. For the pyrazolo[1,5-a]pyridine (B1195680) and pyrimidine (B1678525) class of compounds, a primary mechanism involves the inhibition of various protein kinases, which are crucial regulators of cellular processes.
Researchers have designed and synthesized series of these derivatives to act as potent inhibitors for specific kinases. nih.gov For instance, various derivatives have been identified as inhibitors of phosphoinositide 3-kinases (PI3K), particularly the PI3Kδ isoform, which is involved in cellular processes like proliferation, growth, and migration. mdpi.commdpi.com Other identified targets include p38 mitogen-activated protein kinases and Tropomyosin receptor kinases (Trks). nih.govmdpi.com
A competitive binding inhibition assay, KinomeScan™, was used to screen a 2-(pyrazolo[1,5-a]pyrimidin-3-yl)benzothiazole derivative (RD-I-53) against a panel of 453 kinases. This proteomic approach revealed that the compound selectively inhibited Vacuolar protein sorting-34 (VPS34) kinase and the Janus kinase 1 pseudokinase domain (JAK1-JH2). byu.edu
Table 1: Identified Molecular Targets of Pyrazolo[1,5-a]pyridine/pyrimidine Derivatives
| Derivative Class | Identified Target(s) | Method of Identification |
|---|---|---|
| Pyrazolo[1,5-a]pyridines | p38 Kinase nih.gov | Not specified |
| Pyrazolo[1,5-a]pyrimidines | PI3Kδ mdpi.commdpi.com | Enzymatic assays mdpi.com |
| Pyrazolo[1,5-a]pyrimidines | Tropomyosin receptor kinases (TrkA, TrkB, TrkC) mdpi.com | Enzymatic inhibition assays mdpi.com |
Elucidation of Molecular Binding Modes (e.g., co-crystallography, NMR titration)
Understanding how these compounds interact with their targets at an atomic level is crucial for rational drug design and optimization. Structure-activity relationship (SAR) studies and molecular modeling have provided significant insights into the binding modes of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives.
Computational methods, such as molecular docking, have also been employed to investigate binding interactions. For example, the binding of 3-aroyl-2-methylimidazo[1,2-a]pyrimidines to Bovine Serum Albumin (BSA) was studied using molecular docking to complement biophysical techniques, suggesting a groove binding mode. rsc.orgsemanticscholar.org While BSA is not a therapeutic target, these studies demonstrate the utility of computational approaches in predicting and analyzing molecular interactions for this class of heterocyclic compounds.
Studies on Cellular Uptake and Intracellular Localization
Information regarding the specific mechanisms of cellular uptake and the subsequent intracellular localization of Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl- and its close derivatives is not extensively detailed in the current scientific literature. These aspects are critical for understanding the bioavailability of the compound at its site of action within the cell. Further research, potentially employing fluorescently labeled analogs and advanced microscopy techniques, is required to elucidate the processes of membrane transport and subcellular distribution.
Pathway Analysis and Network Pharmacology Approaches
By inhibiting key regulatory proteins like kinases, pyrazolo[1,5-a]pyridine derivatives can modulate entire signaling pathways, leading to broad cellular effects.
MAP Kinase Signaling: As potent inhibitors of p38, these compounds can interfere with the MAP kinase signaling system, which is involved in cellular responses to stress, inflammation, and apoptosis. nih.gov
PI3K/AKT/mTOR Pathway: Derivatives targeting PI3K isoforms can disrupt the PI3K/AKT/mTOR pathway, which is fundamental to cell proliferation, growth, survival, and migration. mdpi.com Dysregulation of this pathway is a hallmark of many cancers.
TRK Signaling: Inhibition of Trk receptors (TrkA, TrkB, TrkC) blocks downstream signaling pathways that are vital for the survival and proliferation of neurons and are implicated in the growth of various solid tumors when the corresponding NTRK genes are fused with other genes. mdpi.com
The broad biological profiles of pyrazolo[1,5-a]pyrimidines suggest their interaction with multiple cellular pathways, including those regulated by KDR kinase, AMP phosphodiesterase, and cyclooxygenase-2 (COX-2). nih.gov
Resistance Mechanisms to Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl- Derivatives (in vitro/in vivo research models)
The development of drug resistance is a major challenge in therapy, particularly in oncology. For kinase inhibitors, resistance often arises from secondary mutations in the target kinase that prevent the drug from binding effectively.
In the context of Trk inhibitors, several secondary mutations in the kinase domain have been identified as a common cause of clinical resistance. nih.gov These mutations can occur in the solvent front, the gatekeeper region, or the xDFG motif of the kinase. nih.gov Specifically, mutations in the xDFG motif have been shown to limit the sensitivity to second-generation Trk inhibitors. nih.gov
To address this, new series of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives have been designed to overcome this acquired resistance. nih.gov One such compound, designated 5n, demonstrated significantly higher potency against common resistance mutations compared to existing inhibitors like selitrectinib. nih.gov This research highlights a proactive approach to overcoming predictable resistance mechanisms.
Table 2: Inhibitory Activity Against Resistant TRK Mutations
| Mutation | Compound 5n IC₅₀ (nM) | Selitrectinib IC₅₀ (nM) | Fold Increase in Potency for 5n |
|---|---|---|---|
| TRKAG667C (xDFG motif) | 2.3 nih.gov | 12.6 nih.gov | ~5.4 |
| TRKAF589L (solvent front) | 0.4 nih.gov | 5.8 nih.gov | ~14.5 |
These findings demonstrate that by understanding the molecular basis of resistance, new derivatives of the pyrazolo[1,5-a]pyrimidine scaffold can be rationally designed to maintain efficacy against clinically relevant mutant targets. nih.gov
Analytical Method Development for Pyrazolo 1,5 a Pyridin 2 1h One, 3 Acetyl in Research Matrices
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, providing the high resolving power necessary to separate target analytes from complex mixtures. For Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl-, several chromatographic techniques can be developed for effective separation and quantification.
High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of non-volatile or thermally sensitive compounds like Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl-. The development of an HPLC method involves the systematic optimization of several parameters to achieve adequate separation, sensitivity, and speed.
Stationary Phase Selection: The fused heterocyclic ring system, along with the acetyl and ketone functional groups, imparts moderate polarity to the molecule. A reversed-phase (RP) stationary phase, such as a C18 (octadecylsilane) column, is a suitable starting point. The nonpolar nature of the C18 chains provides hydrophobic interactions with the pyrazolopyridine core, allowing for effective retention and separation.
Mobile Phase Optimization: A gradient elution using a mixture of an aqueous solvent and an organic modifier is typically employed.
Organic Modifier: Acetonitrile (B52724) or methanol (B129727) are common choices. Acetonitrile often provides better peak shape and lower UV cutoff.
Aqueous Phase: Deionized water, often acidified with a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1% v/v), is used. The acid helps to protonate silanol (B1196071) groups on the stationary phase, reducing peak tailing, and ensures consistent ionization of the analyte, leading to sharper, more reproducible peaks.
Detection: The conjugated aromatic system of Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl-, is expected to have strong UV absorbance. A photodiode array (PDA) or a variable wavelength UV detector can be used. An initial wavelength scan would be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. Connection to a mass spectrometer (LC-MS) would provide additional confirmation of identity and higher selectivity. While purification of related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is often monitored by thin-layer chromatography (TLC) with UV fluorescence, HPLC offers quantitative analysis. doi.org
Table 1: Illustrative HPLC Gradient Program for Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl- Analysis
| Time (minutes) | Flow Rate (mL/min) | % Aqueous (0.1% Formic Acid) | % Acetonitrile |
| 0.0 | 1.0 | 95 | 5 |
| 1.0 | 1.0 | 95 | 5 |
| 10.0 | 1.0 | 5 | 95 |
| 12.0 | 1.0 | 5 | 95 |
| 12.1 | 1.0 | 95 | 5 |
| 15.0 | 1.0 | 95 | 5 |
This table is a representative example and would require empirical optimization.
Gas Chromatography (GC) is best suited for volatile and thermally stable compounds. Due to its polarity and relatively high molecular weight, Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl- is not ideal for direct GC analysis. It would likely exhibit poor peak shape or decompose in the high-temperature injector port and column.
To utilize GC, derivatization is necessary to create a more volatile and thermally stable analogue. A common approach is silylation, where active hydrogens (such as the one on the pyridinone nitrogen) are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process blocks polar sites, reduces intermolecular hydrogen bonding, and increases volatility.
Once derivatized, the TMS-derivative can be analyzed on a low-to-mid polarity capillary column (e.g., 5% phenyl-polydimethylsiloxane). A mass spectrometer (GC-MS) is the preferred detector, as it provides both quantification and structural information from the fragmentation pattern, confirming the identity of the analyte.
Supercritical Fluid Chromatography (SFC) uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. It combines some of the best features of HPLC and GC, offering high efficiency and fast analysis times. For a moderately polar compound like Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl-, SFC can be an advantageous alternative to normal-phase HPLC.
A polar co-solvent, such as methanol, is added to the supercritical CO₂ to increase the mobile phase's solvating power and reduce analyte retention. Chiral SFC is also a powerful tool for separating enantiomers if chiral centers are present in derivatives of the core structure. The low viscosity of the supercritical fluid allows for faster flow rates without generating high backpressure, leading to rapid separations.
Capillary Electrophoresis (CE) Applications
Capillary Electrophoresis (CE) separates molecules based on their electrophoretic mobility in an electric field, which is dependent on the analyte's charge-to-size ratio. For neutral molecules, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be employed.
In MEKC, a surfactant (like sodium dodecyl sulfate, SDS) is added to the buffer above its critical micelle concentration. This forms micelles, which act as a pseudo-stationary phase. The neutral Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl- would partition between the aqueous buffer and the hydrophobic interior of the micelles. Separation is achieved based on the differential partitioning of analytes. CE methods offer very high separation efficiency, short analysis times, and require minimal sample and solvent volumes.
Sample Preparation Techniques for Complex Research Matrices
When analyzing Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl- in complex matrices such as plasma, tissue homogenates, or crude reaction mixtures, sample preparation is a critical step to remove interferences and concentrate the analyte.
Protein Precipitation (PPT): For biological samples like plasma, PPT is a simple and fast method. It involves adding a water-miscible organic solvent (e.g., acetonitrile) or a strong acid (e.g., trichloroacetic acid) to precipitate the bulk of the proteins. After centrifugation, the supernatant containing the analyte can be directly injected or further processed.
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. A water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) is used to extract the moderately polar analyte from the aqueous sample matrix. Optimization involves selecting a solvent that provides high recovery for the analyte and low extraction of interferences, as well as adjusting the pH of the aqueous phase to ensure the analyte is in its most neutral, extractable form.
Solid-Phase Extraction (SPE): SPE is a more selective and efficient technique than LLE. It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase).
Reversed-Phase SPE (RP-SPE): Using a C18 or polymer-based sorbent, the sample is loaded under aqueous conditions. The analyte is retained by hydrophobic interactions, while polar interferences are washed away. The purified analyte is then eluted with an organic solvent.
Normal-Phase SPE (NP-SPE): A polar sorbent (e.g., silica) is used. The sample is loaded in a nonpolar solvent, retaining the polar analyte. Nonpolar interferences are washed away, and the analyte is eluted with a more polar solvent.
Ion-Exchange SPE: If the analyte can be charged (e.g., at low or high pH), ion-exchange SPE can provide very high selectivity by retaining the analyte based on electrostatic interactions.
The choice of technique depends on the required cleanliness of the final extract, the concentration of the analyte, and the properties of the sample matrix.
Future Research Directions and Challenges for Pyrazolo 1,5 a Pyridin 2 1h One, 3 Acetyl
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of pyrazolo[1,5-a]pyridine (B1195680) derivatives has traditionally relied on methods like the intermolecular cyclization of N-iminopyridinium ylides and intramolecular cyclization of ethynylpyridines. nih.gov However, future efforts must prioritize the development of more efficient, scalable, and environmentally benign synthetic routes.
Novel Synthetic Strategies: Future research should explore innovative synthetic strategies that offer improvements in yield, regioselectivity, and substrate scope. Promising avenues include:
Cross-Dehydrogenative Coupling (CDC) Reactions: An efficient method for creating C-C bonds, CDC reactions have been successfully used to synthesize substituted pyrazolo[1,5-a]pyridines from 1,3-dicarbonyl compounds and N-amino-2-iminopyridines, promoted by acetic acid and molecular oxygen. acs.org
[3+2] Cycloaddition Reactions: This approach, particularly using catalyst-free conditions, has been shown to be a powerful tool for constructing the pyrazolo[1,5-a]pyridine core. nih.govacs.orgorganic-chemistry.org A practicable method for synthesizing 3-acyl-pyrazolo[1,5-a]pyridines from N-aminopyridines and enaminones via a [3+2] cycloaddition has been demonstrated to work well without additives. researchgate.net
Pericyclic Reactions: The synthesis of the fused ring system from acyclic precursors through a [4+2] cycloaddition reaction presents a scalable, one-pot alternative to traditional methods that start with an aminopyrazole. mdpi.com
Sustainable and Green Methodologies: A significant challenge lies in aligning synthetic chemistry with the principles of sustainability. Future research should focus on:
Sonochemical Synthesis: Ultrasound-assisted synthesis offers a highly efficient and convenient one-pot strategy, potentially leading to excellent yields under catalyst-free conditions. nih.govacs.org
Microwave-Assisted Synthesis: This technique can accelerate reaction times and improve yields for the synthesis of related heterocyclic systems like pyrazolo[1,5-a]pyrimidines and could be adapted for the target compound. nih.govrsc.org
Solvent-Free Reactions: Developing one-pot, solvent-free syntheses represents a key goal for green chemistry, reducing hazardous waste and economic costs. researchgate.net
| Synthetic Approach | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Cross-Dehydrogenative Coupling (CDC) | AcOH and O₂-promoted reaction between 1,3-dicarbonyls and N-amino-2-iminopyridines. | Efficient C-C bond formation. | acs.org |
| [3+2] Cycloaddition | Reaction of N-aminopyridinium ylides with electron-deficient alkenes or alkynes. | High regioselectivity; can be performed catalyst-free. | nih.govacs.orgorganic-chemistry.orgresearchgate.net |
| Sonochemical Synthesis | Utilization of ultrasonic irradiation to drive reactions. | High efficiency, rapid, catalyst-free, and scalable. | nih.govacs.org |
| Green Chemistry Approaches | Microwave-assisted, one-pot, and solvent-free methods. | Reduced reaction times, minimal waste, and environmental impact. | nih.govrsc.orgresearchgate.net |
Deeper Mechanistic Understanding of Biological Activities
Derivatives of the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds exhibit a wide range of biological activities, acting as inhibitors of various protein kinases and cellular receptors. nih.govrsc.org A critical future direction is to elucidate the specific molecular targets and mechanisms of action for Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl-.
Research should focus on identifying the precise binding modes and downstream signaling effects of the compound. Given the activities of related structures, potential targets for investigation include:
Protein Kinases: Many pyrazolo[1,5-a]pyrimidine derivatives are potent protein kinase inhibitors, targeting enzymes like Pim-1, CDK2, Trk, and PI3K, which are crucial in cancer cell proliferation. nih.govmdpi.comnih.govrsc.orgekb.eg Understanding if and how the 3-acetyl-pyrazolo[1,5-a]pyridin-2(1H)-one interacts with the ATP-binding pocket of these or other kinases is essential.
Immune System Receptors: Recent studies have identified pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of Toll-like receptor 4 (TLR4) and PI3Kδ, suggesting a role in modulating inflammatory and autoimmune responses. nih.govnih.govmdpi.commdpi.com
Other Receptors: The aryl hydrocarbon receptor (AHR) has also been identified as a target for this class of compounds, opening up avenues in cancer immunology. rsc.org
A deeper mechanistic understanding will require a combination of in vitro enzymatic assays, cell-based signaling studies, and structural biology techniques like X-ray crystallography to visualize the compound-target interactions at an atomic level.
Development of Next-Generation Analogues with Improved Potency and Selectivity (Pre-clinical)
A major focus of future research will be the rational design and synthesis of next-generation analogues of Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl-. The goal is to improve biological potency against a specific target while enhancing selectivity to minimize off-target effects. rsc.org This involves systematic Structure-Activity Relationship (SAR) studies. rsc.orgmdpi.com
Key strategies for developing next-generation analogues include:
Systematic Derivatization: The pyrazolo[1,5-a]pyridine scaffold is synthetically versatile, allowing for modifications at multiple positions. mdpi.comrsc.org Future work should explore how substitutions at positions other than the 3-acetyl group affect target binding and pharmacokinetic properties.
Isosteric Replacement: As demonstrated in studies on PI3K inhibitors, varying the central linker portion of the molecule while retaining the core scaffold can lead to improved analogues. rsc.org
Selectivity Optimization: For kinase inhibitors, achieving selectivity is paramount. Research on related pyrazolo[1,5-a]pyrimidine compounds has shown that strategic modifications, such as the addition of a morpholine (B109124) group, can improve selectivity by reducing off-target effects. mdpi.com Optimization efforts have led to the identification of highly selective inhibitors for targets like casein kinase 2 (CK2). biorxiv.org
Pre-clinical development will require rigorous evaluation of these new analogues in both enzymatic and cell-based assays, followed by in vivo studies in relevant disease models to assess efficacy and pharmacokinetic profiles. nih.govrsc.org
Integration of Artificial Intelligence and Machine Learning in Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel compounds. For Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl-, these computational tools can accelerate research in several key areas.
Target Identification and Virtual Screening: AI-powered screening platforms, such as HelixVS and HelixDock, have already been successfully used to identify pyrazolo[1,5-a]pyrimidine derivatives that target the homodimerization of TLR4. nih.govresearchgate.net This approach can be applied to screen vast virtual libraries to identify new potential biological targets for the 3-acetyl- derivative and its analogues.
Predictive Modeling: ML algorithms can be trained on existing SAR data to predict the biological activity and pharmacokinetic properties of novel, unsynthesized analogues. This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. dntb.gov.ua
Synthetic Route Optimization: AI can also be employed to devise novel and more efficient synthetic pathways, analyzing complex reaction networks to propose optimal conditions and reagents.
Overcoming Research Challenges in Scalability and Derivatization
While laboratory-scale synthesis may be sufficient for initial screening, the advancement of a lead compound requires a robust and scalable synthetic route. A significant challenge for the future development of Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl- is ensuring that its synthesis can be efficiently scaled up for pre-clinical and potentially clinical studies.
Scalability: Research into scalable synthetic strategies, such as the sonochemical approach for pyrazolo[1,5-a]pyridines, is crucial. nih.govacs.org Methods that are efficient in small-scale laboratory settings may not be viable for large-scale production due to cost, safety, or equipment limitations. Future work must focus on optimizing reaction conditions to be amenable to kilogram-scale production.
Derivatization and Functionalization: The ability to easily create a diverse library of analogues is key to successful lead optimization. While the pyrazolo[1,5-a]pyrimidine core is known for its synthetic versatility and amenability to post-functionalization, challenges can arise. mdpi.comrsc.org Certain positions on the ring may be difficult to modify, or the required starting materials may be commercially unavailable or expensive. Developing novel and versatile functionalization methodologies will be essential to fully explore the chemical space around this scaffold. rsc.org
Emerging Research Areas for Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl-
Beyond the established field of kinase inhibition for cancer therapy, several emerging research areas hold promise for Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl- and its future analogues.
| Emerging Research Area | Rationale and Potential Application | Supporting Evidence from Related Scaffolds |
|---|---|---|
| Immunology and Inflammation | Targeting key signaling nodes in immune cells like PI3Kδ and TLR4 could lead to treatments for autoimmune diseases and inflammatory conditions. | nih.govnih.govmdpi.commdpi.com |
| Neurodegenerative Disorders | The pyrazolo[1,5-a]pyridine scaffold has been associated with compounds used to treat neurological disorders such as anxiety and schizophrenia. | nih.gov |
| Materials Science | Pyrazolo[1,5-a]pyrimidines have emerged as attractive fluorophores with high quantum yields and photostability, suggesting potential applications in bioimaging and organic light-emitting devices (OLEDs). | rsc.org |
| Antiviral and Antibacterial Agents | The broad biological activity of this class of heterocycles suggests potential utility in developing novel anti-infective agents. | nih.govmdpi.com |
Future research should explore these diverse applications, leveraging the synthetic versatility of the scaffold to tailor derivatives for specific functions, from therapeutic agents to advanced functional materials. This broad approach will maximize the potential impact of the Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl- chemical scaffold.
Q & A
Q. What are the optimized synthetic strategies for preparing 3-acetyl-substituted pyrazolo[1,5-a]pyridin-2(1H)-one derivatives?
- Methodological Answer : A common approach involves condensation reactions between substituted aminopyrazoles and formylated electrophiles. For example, reacting ethyl 3-amino-1H-pyrazole-4-carboxylate with enaminones in the presence of KHSO₄ as an acidic catalyst achieves cyclization to form the pyrazolo[1,5-a]pyrimidine core . Microwave-assisted one-pot synthesis under controlled temperature (80–120°C) and irradiation (300 W) significantly improves reaction efficiency, reducing reaction times from hours to minutes .
Q. How are structural configurations of synthesized derivatives validated?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, and ¹⁵N), high-resolution mass spectrometry (HRMS), and X-ray crystallography are critical. For example, HRMS analysis of pyrazolo[1,5-a]pyridin-2(1H)-one derivatives confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 254.1039 for C₁₃H₁₁N₅O), while ¹H NMR reveals characteristic deshielded protons (δ 8.2–8.6 ppm for pyridinone protons) . Elemental analysis (e.g., C: 61.78%, H: 4.12%, N: 27.45%) further corroborates purity .
Q. What safety protocols are recommended for handling pyrazolo[1,5-a]pyridin-2(1H)-one derivatives?
- Methodological Answer : Although no specific GHS hazards are reported for many derivatives, standard precautions include using personal protective equipment (PPE), fume hoods, and inert atmospheres during synthesis. For derivatives with halogen substituents (e.g., bromo groups), additional measures like waste neutralization and spill containment are advised .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyridinone synthesis be addressed?
- Methodological Answer : Regioselectivity is influenced by the electronic nature of substituents and reaction conditions. HMBC and HMQC NMR experiments resolve ambiguities in tautomeric forms (e.g., amino-imine equilibria in aminopyrazoles). For example, ¹⁵N-¹H HMBC identifies nitrogen coupling patterns to confirm the position of acetyl groups . X-ray crystallography of intermediates (e.g., pyrazolo[1,5-a]pyrimidinone 3m) provides definitive structural assignments .
Q. What strategies are used to analyze contradictory biological activity data across derivatives?
- Methodological Answer : Contradictions often arise from substituent-dependent effects. For instance, pyrazolo[1,5-a]pyrimidine 7c (IC₅₀ = 2.70 µM) shows potent antitumor activity against HEPG2-1 liver carcinoma cells, while structurally similar derivatives exhibit reduced potency due to steric hindrance from bulkier substituents. Dose-response assays and molecular docking (e.g., using AutoDock Vina) correlate substituent size/position with target binding affinity .
Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?
- Methodological Answer : Key SAR insights include:
- Electron-withdrawing groups (e.g., acetyl at position 3) enhance metabolic stability by reducing oxidative degradation .
- Heterocyclic extensions (e.g., piperazine or pyridinyl groups) improve CNS penetration for neurological targets (e.g., mGlu2/3 receptors) .
- Halogen substituents (e.g., bromo) increase antiproliferative activity by intercalating DNA or inhibiting kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
